molecular formula C22H26N6O2 B2664444 1,7-dimethyl-8-phenyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899402-22-3

1,7-dimethyl-8-phenyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2664444
CAS No.: 899402-22-3
M. Wt: 406.49
InChI Key: AXCRWCDNTHVXLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-dimethyl-8-phenyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H26N6O2 and its molecular weight is 406.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

Researchers have synthesized various derivatives of imidazo[2,1-f]purine-2,4-dione, exploring their pharmacological potential. One study described the synthesis of N-8-arylpiperazinylpropyl derivatives, evaluating their in vitro potency as 5-HT(1A) receptor ligands. Preliminary studies indicated anxiolytic-like activity for certain compounds, comparable to Diazepam and Imipramine in mouse models, suggesting their potential for treating anxiety and depression (Zagórska et al., 2009).

Receptor Affinity and Molecular Studies

Further investigations into arylpiperazinylalkyl derivatives of purine-2,4-diones and purine-2,4,8-triones have revealed a spectrum of receptor activities, identifying potent ligands for 5-HT1A and 5-HT7 receptors. Docking studies highlighted the importance of substituents for receptor affinity and selectivity, underlining the chemical's potential as a basis for developing new antidepressant and anxiolytic drugs (Zagórska et al., 2015).

Antidepressant and Anxiolytic-like Activity

Another research focus was on evaluating the antidepressant and anxiolytic-like activities of specific derivatives in animal models. One compound demonstrated potential as an antidepressant in the forced swim test in mice, with effects greater than the reference drug Diazepam. This highlights the compound's potential for clinical application in mood disorder treatments (Zagórska et al., 2016).

Antimicrobial and Antiasthmatic Applications

Research has also explored the antimicrobial activities of piperazine derivatives, identifying compounds with significant antibacterial and antifungal activities, indicating broader potential applications beyond psychotropic effects (Rajkumar et al., 2014). Additionally, some derivatives have been synthesized and evaluated for their antiasthmatic activity, showing significant potential compared to standard treatments (Bhatia et al., 2016).

Properties

IUPAC Name

4,7-dimethyl-6-phenyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-16-15-27-18-19(23-21(27)28(16)17-9-5-3-6-10-17)24(2)22(30)26(20(18)29)14-13-25-11-7-4-8-12-25/h3,5-6,9-10,15H,4,7-8,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCRWCDNTHVXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CCN5CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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